molecular formula C22H21FN2O3 B2358069 N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide CAS No. 1251686-92-6

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide

Cat. No. B2358069
CAS RN: 1251686-92-6
M. Wt: 380.419
InChI Key: ZVUQWGPTSCDWOW-UHFFFAOYSA-N
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Description

N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide is a useful research compound. Its molecular formula is C22H21FN2O3 and its molecular weight is 380.419. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of research chemicals, including those with structures similar to N-((4-(4-fluorophenyl)tetrahydro-2H-pyran-4-yl)methyl)-5-phenylisoxazole-3-carboxamide, have been explored to understand their properties and potential applications in scientific research. A study by McLaughlin et al. (2016) identified and characterized a compound obtained from a UK-based Internet vendor, highlighting the importance of correct identification for research applications (McLaughlin et al., 2016).

Development of Synthetic Methodologies

The development of new synthetic methodologies for compounds with potential applications in medicinal chemistry is a key area of research. Norris and Leeman (2008) explored palladium-catalyzed carbon−sulfur bond formation, a technique that could be applicable to the synthesis of complex molecules similar to this compound (Norris & Leeman, 2008).

Molecular Docking and Drug Design

The design and synthesis of novel compounds for targeting specific receptors or biological pathways are central to drug discovery efforts. A study by Gao et al. (2015) described the use of a scaffold hopping strategy to identify new histamine H3 receptor antagonists, demonstrating the potential of utilizing complex molecules for the development of new therapeutics (Gao et al., 2015).

Anticancer Activity

Research into the anticancer activity of pyrazole derivatives, a class of compounds related to this compound, has shown promise. Ahsan et al. (2018) synthesized a series of pyrazole-1-carboxamide analogues and evaluated their cytotoxicity against breast cancer cell lines, highlighting the potential for these compounds in cancer treatment (Ahsan et al., 2018).

Mechanism of Action

  • Aghekyan, A. A., et al. (2023). Synthesis and Biological Activity of 4-Fluorophenylcyclohexyl (tetrahydropyranyl)methyl-Substituted Aryloxypropanolamines. Russian Journal of Organic Chemistry, 59(7), 756–763
  • ChemSpider ID: 26289253
  • European Monitoring Centre for Drugs and Drug Addiction. (2017). The ongoing challenge of novel psychoactive drugs of abuse. Part I

properties

IUPAC Name

N-[[4-(4-fluorophenyl)oxan-4-yl]methyl]-5-phenyl-1,2-oxazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2O3/c23-18-8-6-17(7-9-18)22(10-12-27-13-11-22)15-24-21(26)19-14-20(28-25-19)16-4-2-1-3-5-16/h1-9,14H,10-13,15H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUQWGPTSCDWOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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